molecular formula C18H33N3O2 B6805654 N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide

N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide

Cat. No.: B6805654
M. Wt: 323.5 g/mol
InChI Key: NTFZLYIXDGBFQH-UHFFFAOYSA-N
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Description

N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O2/c1-14-12-15(6-11-23-14)2-8-20-18(22)21-9-4-16(5-10-21)17-3-7-19-13-17/h14-17,19H,2-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZLYIXDGBFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CCNC(=O)N2CCC(CC2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxane ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Alkylation: The oxane ring is then alkylated with an appropriate alkyl halide to introduce the 2-methyloxan-4-yl group.

    Piperidine ring formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the piperidine and oxane rings: The piperidine ring is coupled with the oxane ring through a nucleophilic substitution reaction.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methyloxan-4-yl)ethyl]-4-piperidin-3-ylpiperidine-1-carboxamide
  • N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxylate

Uniqueness

N-[2-(2-methyloxan-4-yl)ethyl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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